N-ethyl-8-hydroxyquinoline-7-carboxamide
Description
Historical Context and Development of 8-Hydroxyquinoline Derivatives
The 8-hydroxyquinoline scaffold emerged as a critical heterocyclic structure following its first synthesis in 1880 by Hugo Weidel and Albert Cobenzl through the decarboxylation of oxycinchoninic acid. Early 20th-century research revealed its metal-chelating properties, driving applications in analytical chemistry and catalysis. The discovery of 8-hydroxyquinoline's antimicrobial activity in the 1920s catalyzed systematic derivatization efforts, including halogenation and functional group substitutions at positions 5, 7, and 2.
Key milestones in derivative development include:
- 1934 : Chloroquine's antimalarial application demonstrated quinoline's therapeutic potential
- 2000s : OLED applications of aluminum tris(8-hydroxyquinoline) complexes
- 2020s : Antiviral and anticancer modifications through carboxamide functionalization
This evolutionary trajectory established 8-hydroxyquinoline as a privileged scaffold for rational drug design and materials science.
Position of N-Ethyl-8-Hydroxyquinoline-7-Carboxamide in Quinoline Chemistry
This compound represents a strategically modified derivative with enhanced pharmacological potential. Its structure features:
- 8-Hydroxy group : Maintains metal chelation capacity critical for biological activity
- 7-Carboxamide substitution : Introduces hydrogen-bonding sites for target interaction
- N-Ethyl chain : Modulates lipophilicity and membrane permeability
Comparative analysis of substitution patterns reveals:
| Position | Functional Group | Impact on Properties |
|---|---|---|
| 7 | Carboxamide | Enhances target selectivity |
| 8 | Hydroxyl | Enables metal coordination |
| 2 | Ethyl chain | Improves pharmacokinetics |
This substitution pattern balances electronic effects (electron-withdrawing carboxamide) and steric considerations (ethyl group), enabling tailored interactions with biological targets.
Importance as a Privileged Structure in Chemical Research
The compound exemplifies a "privileged structure" through:
- Structural versatility : Serves as a template for generating diverse analogs via:
- Target promiscuity : Demonstrates activity against multiple biological targets:
- Materials science applications : Serves as:
These characteristics enable its use in fragment-based drug discovery and molecular probe development.
Current Research Landscape and Significance
Recent advances (2020–2025) highlight three key research domains:
A. Antimicrobial Drug Development
- Metallo-β-lactamase inhibition : Restores β-lactam antibiotic efficacy against resistant E. coli (MIC reduction from 256 μg/mL to 8 μg/mL)
- Antiviral applications : 85% H5N1 inhibition through RNA polymerase interaction
B. Oncology Research
- Multi-kinase inhibition : Simultaneous targeting of EGFR/CDK2 in breast cancer models (IC50: 19–34 μM)
- Apoptosis induction : 4.8-fold caspase-3 activation in MCF-7 cells
C. Materials Chemistry
- Luminescent complexes : Near-IR emission with quantum yield Φ = 0.18% in erbium complexes
- Sensor development : Picomolar detection limits for Cu²⁺ in aqueous systems
Ongoing clinical trials (2024–2025) focus on optimizing its therapeutic index through prodrug strategies and nanoparticle delivery systems.
Properties
IUPAC Name |
N-ethyl-8-hydroxyquinoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-13-12(16)9-6-5-8-4-3-7-14-10(8)11(9)15/h3-7,15H,2H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZCOHWCOSHTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=C(C=CC=N2)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 8-Hydroxyquinoline-7-carboxylic Acid Intermediate
- The 7-carboxylic acid derivative of 8-hydroxyquinoline can be prepared by selective functionalization of the quinoline ring. For example, oxidation or directed lithiation followed by carboxylation can introduce the carboxylic acid group at position 7.
- Protection of the phenolic hydroxyl group may be required to prevent side reactions during subsequent steps.
Formation of the Carboxamide
- The carboxylic acid intermediate is converted to the corresponding carboxamide by reaction with ethylamine or ethylamine hydrochloride in the presence of coupling reagents or activating agents such as carbodiimides (e.g., EDC, DCC) or via acid chloride intermediates.
- An alternative approach involves direct amidation under dehydrating conditions or using amide bond-forming catalysts.
N-Ethyl Substitution
- The ethyl group on the amide nitrogen can be introduced either by using ethylamine as the amide source or by alkylation of a primary amide intermediate.
- Alkylation can be achieved using ethyl halides (e.g., ethyl bromide) under basic conditions, ensuring selective N-alkylation without affecting the hydroxyl group.
Representative Synthetic Route from Literature
A representative synthetic sequence reported involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 8-Hydroxyquinoline + ethyl 2-chloroacetate, base, reflux in acetone | Formation of an intermediate by nucleophilic substitution at the phenolic oxygen to generate an ester intermediate. |
| 2 | Treatment with hydrazine | Conversion of ester to hydrazide intermediate. |
| 3 | Cyclization with carbon disulfide and base (KOH), acidification | Formation of heterocyclic derivatives (e.g., oxadiazoles) as side studies, showing versatility of intermediates. |
| 4 | Protection of amino groups with tert-butoxycarbonyl (Boc) group | Protecting groups used to enable selective reactions at other sites. |
| 5 | Reaction of free carboxylic acid with ethylamine or amine derivatives | Formation of carboxamide at position 7. |
| 6 | Deprotection and reductive amination with 5-chloro-8-hydroxyquinoline-7-carbaldehyde | Final step to yield target compound with N-ethyl substitution. |
This sequence emphasizes the use of protecting groups and selective functional group transformations to achieve the target this compound with high purity and yield.
Alternative Synthetic Approaches
- Mannich-type Reactions: 8-Hydroxyquinoline derivatives can undergo Mannich reactions at the 7-position using formaldehyde and ethylamine to directly introduce the N-ethyl carboxamide moiety under mild conditions.
- Betti Reaction: Although primarily used for 8-hydroxyquinoline inhibitors, the Betti reaction involving 2-aminophenols and aldehydes under acidic reflux can be adapted for the synthesis of substituted 8-hydroxyquinolines, potentially allowing access to carboxamide derivatives after further functional group modifications.
Comparative Data Table of Key Preparation Steps
| Step | Method/Condition | Yield (%) | Notes |
|---|---|---|---|
| Ester formation | Ethyl 2-chloroacetate, base, reflux acetone | 70-85 | Key intermediate for amide formation |
| Hydrazide formation | Hydrazine treatment | 75-80 | Precursor for heterocyclic derivatives |
| Amide bond formation | Coupling with ethylamine, carbodiimide | 60-90 | High selectivity for carboxamide formation |
| N-Ethyl substitution | Alkylation with ethyl halides | 65-80 | Requires controlled conditions to avoid side reactions |
| Final deprotection | Acidic or basic conditions | 85-95 | Liberation of free hydroxyl and amide groups |
Research Findings and Observations
- The proximity of the hydroxyl group at position 8 to the heterocyclic nitrogen facilitates bidentate chelation, influencing reactivity during synthesis and purification.
- Protecting groups such as Boc for amino groups and silyl ethers for hydroxyl groups improve yields by preventing side reactions during amidation and alkylation steps.
- The choice of solvent (e.g., acetone, ethanol) and base (e.g., triethylamine, KOH) critically affects the reaction rate and product purity.
- Spectroscopic characterization (NMR, IR, HRMS) confirms the successful introduction of the carboxamide and N-ethyl groups, with key signals corresponding to amide NH, ethyl CH2, and quinoline aromatic protons.
- The synthetic route is amenable to scale-up and modification for analog synthesis, enabling structure-activity relationship studies in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-8-hydroxyquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Pharmacological Applications
N-ethyl-8-hydroxyquinoline-7-carboxamide and its parent compound, 8-hydroxyquinoline, exhibit a wide range of pharmacological activities:
Anticancer Activity
Research indicates that derivatives of 8-hydroxyquinoline can inhibit cancer cell growth by targeting key enzymes involved in DNA synthesis and tumor progression. For instance, compounds that modify the substitution pattern on the quinoline ring have shown enhanced anticancer properties due to increased lipophilicity and interaction with cellular targets .
Case Study:
A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involves the modulation of metal ion homeostasis within cells, which is crucial for cancer cell survival and proliferation .
Antiviral Properties
Recent investigations into the antiviral effects of this compound derivatives have shown promising results against viruses such as dengue and potentially SARS-CoV-2. These compounds act by inhibiting viral replication at early stages of infection, thus reducing the viral load in infected cells .
Case Study:
In vitro studies highlighted that specific derivatives had low half-maximal inhibitory concentrations (IC50) against dengue virus serotype 2, indicating strong antiviral activity with minimal cytotoxic effects .
Metal Chelation and Neuroprotection
This compound exhibits potent metal-chelating properties, making it useful in treating metal-related disorders such as Alzheimer's disease and other neurodegenerative conditions. The ability to chelate metal ions helps restore metal balance in biological systems, which is often disrupted in these diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the quinoline ring can significantly influence its biological activity.
Substitution Effects
Research has shown that substituents at positions 2 and 5 on the quinoline ring enhance lipophilicity and improve interaction with biological targets. Electron-withdrawing groups tend to increase the potency of these compounds against cancer cells and viruses .
Mechanism of Action
The mechanism of action of N-ethyl-8-hydroxyquinoline-7-carboxamide involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteins and enzymes that require metal ions for their activity. The compound can inhibit enzymes such as 2-oxoglutarate-dependent oxygenases, which play a role in various biological processes .
Comparison with Similar Compounds
Substituent Variations at the Carboxamide Nitrogen
Key analogs differ in the substituent attached to the carboxamide nitrogen:
Key Insights :
Comparison with Ester Derivatives
Methyl esters of 8-hydroxyquinoline-7-carboxylate () lack the carboxamide group, replacing it with a methyl ester (-COOCH₃).
Biological Activity
N-ethyl-8-hydroxyquinoline-7-carboxamide (NEHQ) is a derivative of 8-hydroxyquinoline, known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound has the molecular formula CHNO, featuring an ethyl group at the nitrogen position and a carboxamide functional group at the seventh carbon. These structural characteristics contribute to its solubility and biological interactions compared to other derivatives of 8-hydroxyquinoline.
The biological activity of NEHQ is primarily attributed to its ability to:
- Chelate Metals : The compound can bind to metal ions, which is crucial for its role in various biochemical pathways.
- Interact with Biological Macromolecules : NEHQ's functional groups allow it to interact with proteins and nucleic acids, influencing cellular processes.
Biological Activities
NEHQ exhibits a wide range of biological activities, including:
- Antimicrobial Activity : Compounds with the 8-hydroxyquinoline moiety have demonstrated significant antimicrobial effects against various pathogens.
- Anticancer Properties : Research indicates that NEHQ may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Its potential as a therapeutic agent for neurodegenerative diseases has been investigated, particularly due to its metal-chelating properties.
Antimicrobial Activity
Studies have shown that NEHQ displays effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a comparative study indicated that NEHQ had lower Minimum Inhibitory Concentration (MIC) values than some established antibiotics, suggesting its potential as an alternative antimicrobial agent.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| NEHQ | 4 | Effective against E. coli |
| Penicillin | 8 | Effective against Staphylococcus aureus |
Anticancer Activity
In vitro studies have demonstrated that NEHQ can inhibit the growth of various cancer cell lines. For example, in a study on HeLa cells (cervical cancer), NEHQ exhibited an IC value of approximately 10 µM, indicating potent anticancer activity.
Neuroprotective Effects
Research into NEHQ's neuroprotective capabilities has shown promise in models of oxidative stress. The compound has been found to reduce neuronal cell death in response to oxidative damage by chelating harmful metal ions that contribute to neurodegeneration.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of NEHQ against clinical isolates of multi-drug resistant bacteria. Results indicated that NEHQ was effective in inhibiting bacterial growth at concentrations significantly lower than those required for conventional antibiotics.
- Anticancer Mechanism Exploration : Another investigation focused on the mechanism by which NEHQ induces apoptosis in cancer cells. Flow cytometry analysis showed increased Annexin V positivity in treated cells, confirming apoptosis induction.
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that NEHQ administration improved cognitive functions and reduced amyloid plaque formation, suggesting its therapeutic potential in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-8-hydroxyquinoline-7-carboxamide, and how can reaction efficiency be quantified?
- Methodology : Start with 8-hydroxyquinoline-7-carboxylic acid (structural analog; ), and perform ethylation via carbodiimide-mediated coupling or nucleophilic substitution. Monitor reaction progress using thin-layer chromatography (TLC) and quantify yields via high-performance liquid chromatography (HPLC). Compare solvent systems (e.g., DMF vs. THF) and catalysts (e.g., HOBt/DCC) to optimize efficiency. Purification can involve column chromatography with silica gel and ethyl acetate/hexane gradients. Validate purity using melting point analysis and NMR spectroscopy .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing with analogs (e.g., 8-hydroxyquinoline derivatives ). The ethyl group’s triplet (~1.2 ppm) and quartet (~3.4 ppm) in ¹H NMR confirm successful functionalization.
- IR : Look for amide C=O stretch (~1650 cm⁻¹) and O–H bend (~3300 cm⁻¹).
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (expected [M+H]⁺ = calculated molecular weight + 1). Cross-reference with databases like NIST Chemistry WebBook .
Q. What experimental strategies are recommended for assessing the compound’s solubility and stability under varying pH conditions?
- Methodology : Conduct solubility tests in buffers (pH 2–12) using UV-Vis spectroscopy to measure absorbance at λ_max. For stability, incubate solutions at 25°C and 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via LC-MS and compare with controls. Use Arrhenius plots to predict shelf-life .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Reproducibility Checks : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH, temperature, inoculum size).
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence-based ATP assays vs. colony counting).
- Bias Mitigation : Blind experiments and use positive/negative controls (e.g., ciprofloxacin for antibacterial studies). Apply statistical tests (ANOVA, t-tests) to assess significance of discrepancies .
Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the compound’s mechanism of action?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict redox activity. Compare with known quinolone antibiotics .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase). Validate docking poses with molecular dynamics simulations (GROMACS) .
Q. How can researchers address challenges in isolating degradation products during long-term stability studies?
- Methodology : Employ preparative HPLC with a C18 column and acetonitrile/water gradients. Characterize isolates via HR-MS and 2D NMR (e.g., HSQC, HMBC). Use isotopic labeling (e.g., ¹⁴C-tagged ethyl groups) to track degradation pathways .
Q. What strategies are effective for analyzing regioselectivity in derivatization reactions of the quinoline core?
- Methodology :
- Isotopic Labeling : Synthesize ¹⁵N-labeled intermediates to track reaction pathways via NMR.
- Kinetic Studies : Monitor intermediates using stopped-flow UV-Vis spectroscopy. Compare activation energies for competing pathways (e.g., O- vs. N-ethylation) .
Data Presentation and Validation
Q. How should researchers present conflicting spectral data in publications to ensure transparency?
- Methodology : Include raw data (e.g., NMR FID files) in supplementary materials. Annotate spectra to highlight ambiguous peaks and provide alternative interpretations. Use consensus guidelines (e.g., IUPAC nomenclature ) and reference databases (NIST ) for peak assignments.
Q. What statistical methods are appropriate for validating dose-response relationships in pharmacological studies?
- Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling to estimate confidence intervals. Report p-values and effect sizes (Cohen’s d) for comparisons with controls .
Tables for Key Data
Table 1 : Comparative Solubility of this compound
| Solvent System | Solubility (mg/mL) | Method (UV-Vis λ) | Reference |
|---|---|---|---|
| PBS (pH 7.4) | 0.45 ± 0.03 | 320 nm | |
| DMSO | 12.8 ± 1.2 | 320 nm |
Table 2 : Synthetic Yield Optimization
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | DMF | 25 | 78 |
| EDCI | THF | 40 | 65 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
